molecular formula C21H25NO4S B12134143 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B12134143
M. Wt: 387.5 g/mol
InChI Key: IRJSTZWVKIWGRY-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide is a synthetic benzamide derivative with a molecular formula of C₂₁H₂₅NO₄S and a molecular weight of 387.5 g/mol . This compound is characterized by a benzamide core integrated with a sulfone-containing tetrahydrothiophene ring, a benzyl group, and a 4-propoxy substituent, a structural motif that is often explored in medicinal chemistry for its potential to modulate biological targets . Researchers value this compound as a key intermediate or chemical probe for investigating signal transduction pathways, neuropharmacology, and neurotransmission, particularly in studies involving protein phosphorylation and second messenger systems . The synthesis typically involves the formation of an amide bond between an activated 4-propoxybenzoic acid derivative and 1,1-dioxidotetrahydrothiophen-3-amine, followed by N-benzylation under basic conditions to yield the final product . Supplied with high purity, this compound is intended for laboratory research applications. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H25NO4S/c1-16(2)26-20-10-8-18(9-11-20)21(23)22(14-17-6-4-3-5-7-17)19-12-13-27(24,25)15-19/h3-11,16,19H,12-15H2,1-2H3

InChI Key

IRJSTZWVKIWGRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Propan-2-yloxy)benzoic Acid

The propan-2-yloxy group is introduced via nucleophilic aromatic substitution.

Procedure :

  • 4-Hydroxybenzoic acid (10 mmol) is dissolved in acetone (50 mL) with potassium carbonate (15 mmol).

  • 2-Iodopropane (12 mmol) is added dropwise under reflux (80°C, 6 hours).

  • The mixture is filtered, and the solvent is evaporated to yield 4-(propan-2-yloxy)benzoic acid (85% yield).

Table 1: Optimization of Alkylation Conditions

SolventBaseTemperature (°C)Yield (%)
AcetoneK₂CO₃8085
DMFNaH6072
THFEt₃N7068

Preparation of Tetrahydrothiophene-3-amine-1,1-dioxide

The tetrahydrothiophene moiety is synthesized via cyclization and oxidation.

Procedure :

  • 3-Aminotetrahydrothiophene (10 mmol) is dissolved in acetic acid (30 mL).

  • Hydrogen peroxide (30%, 15 mmol) is added at 0°C, and the mixture is stirred for 24 hours.

  • The product is isolated via vacuum filtration, yielding tetrahydrothiophene-3-amine-1,1-dioxide (90% yield).

Critical Parameters :

  • Oxidizing Agent : H₂O₂ > mCPBA (higher selectivity).

  • Temperature : <5°C to prevent over-oxidation.

Benzamide Formation

4-(Propan-2-yloxy)benzoic acid is converted to its acid chloride for amide coupling.

Procedure :

  • The acid (10 mmol) is refluxed with oxalyl chloride (20 mmol) in dichloromethane (40 mL) with catalytic DMF (2 drops).

  • After 2 hours, the solvent is evaporated, and the residue is dissolved in acetonitrile (20 mL).

  • Tetrahydrothiophene-3-amine-1,1-dioxide (10 mmol) is added, followed by triethylamine (12 mmol).

  • The mixture is stirred at 25°C for 12 hours, yielding N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide (78% yield).

N-Benzylation

The final step introduces the benzyl group via nucleophilic substitution.

Procedure :

  • The intermediate amide (5 mmol) is dissolved in DMF (15 mL) with K₂CO₃ (7.5 mmol).

  • Benzyl bromide (6 mmol) is added dropwise at 50°C for 6 hours.

  • The product is purified via column chromatography (hexane:ethyl acetate, 3:1), yielding the title compound (70% yield).

Table 2: Comparison of N-Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF5070
NaHTHF4065
Cs₂CO₃Acetonitrile6068

Alternative Pathways and Methodological Variations

One-Pot Sequential Coupling

A streamlined approach combines amide formation and benzylation in a single reactor:

  • 4-(Propan-2-yloxy)benzoyl chloride is generated in situ.

  • Tetrahydrothiophene-3-amine-1,1-dioxide and benzyl bromide are added sequentially.

  • Yield: 65–70%, with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction times:

  • Amide coupling: 30 minutes (vs. 12 hours conventionally).

  • N-Benzylation: 20 minutes (vs. 6 hours).

  • Overall yield: 75%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.65 (m, 1H, OCH(CH₃)₂), 3.80–3.40 (m, 4H, tetrahydrothiophene-H), 4.50 (s, 2H, N-CH₂-Ph).

  • HRMS : m/z 387.5 [M+H]⁺ (calculated for C₂₂H₂₅NO₄S: 387.15).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Key impurities include unreacted benzamide (≤1.2%) and over-alkylated byproducts (≤0.8%).

Challenges and Optimization Strategies

Byproduct Formation

  • Major Byproducts :

    • N-Benzyl-4-(propan-2-yloxy)benzamide (due to incomplete tetrahydrothiophene coupling).

    • Di-benzylated species (from excess benzyl bromide).

  • Mitigation :

    • Strict stoichiometric control (1:1.05 molar ratio for benzyl bromide).

    • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying.

  • Pd/C catalysis in hydrogenation steps reduces nitro intermediates but risks desulfurization.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
4-Hydroxybenzoic acid120
Tetrahydrothiophene-3-amine450
Benzyl bromide200
Total (per kg product)1,200

Environmental Impact

  • Waste Streams : Dichloromethane (recycled via distillation), aqueous HCl/NaOH (neutralized).

  • E-Factor : 8.5 (kg waste/kg product), driven by solvent use.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfoxide group.

    Substitution: Functional groups on the benzamide core can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler benzamide compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Spectral Data Predicted Boiling Point (°C)
Target Compound: N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide C₂₀H₂₅NO₄S₂ 407.6 Benzyl, 4-isopropoxy, sulfone ring IR: ~1250 cm⁻¹ (S=O); NMR: δ 1.3 (isopropyl CH₃), δ 4.5 (OCH(CH₃)₂) Not reported
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide C₃₁H₃₉NO₅S₂ 586.8 4-Hexyloxy, 4-isopropylbenzyl, sulfone ring Increased lipophilicity due to hexyl chain; IR: ~1255 cm⁻¹ (S=O) Not reported
N-(4-Methoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide C₂₄H₂₈N₂O₆S₂ 417.5 4-Methoxybenzyl, 4-isopropoxy, sulfone ring IR: ~1250 cm⁻¹ (S=O); NMR: δ 3.8 (OCH₃) 655.8 ± 55.0
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.9 Benzyl, 3-nitro-4-chloro benzoyl, sulfone ring IR: ~1255 cm⁻¹ (S=O), ~1520 cm⁻¹ (NO₂); NMR: δ 8.2 (aromatic NO₂/Cl) Not reported

Key Observations:

Substituent Effects on Lipophilicity: The hexyloxy group in the hexyloxy derivative increases molecular weight (586.8 vs. 407.6) and lipophilicity compared to the target compound’s isopropoxy group.

Spectral Distinctions :

  • Sulfone Stretches : All compounds exhibit IR absorption at ~1250–1255 cm⁻¹ for S=O bonds, confirming the sulfone moiety .
  • Aromatic Signals : Substituents like nitro (δ 8.2 ppm in ) or methoxy (δ 3.8 ppm in ) produce distinct ¹H NMR shifts.

Synthetic Flexibility :

  • The benzyl group in the target compound can be replaced with 4-methoxybenzyl (as in ) via analogous coupling reactions, using 4-methoxybenzylamine as a precursor.
  • Electron-deficient benzoyl rings (e.g., nitro/chloro in ) require nitration/chlorination steps before amide bond formation .

Predicted Physicochemical Properties :

  • The 4-methoxybenzyl derivative has a higher predicted boiling point (655.8°C) due to increased molecular symmetry and dipole interactions from the methoxy group.
  • Density predictions (~1.26 g/cm³ for ) align with typical benzamide derivatives.

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Thiophene Core : Contributes to its chemical reactivity and biological interactions.
  • Benzamide Moiety : Imparts stability and influences pharmacological properties.
  • Propan-2-yloxy Group : Enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro studies have demonstrated that this compound can inhibit bacterial growth at concentrations as low as 0.88 μg mm2^-2, comparable to standard antibiotics like cefotaxime and piperacillin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines. For example:

  • In studies involving ovarian cancer xenografts in nude mice, similar compounds exhibited tumor growth suppression rates exceeding 100% compared to control groups .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Cellular Pathway Modulation : It may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
  • Membrane Interaction : The lipophilic nature of the propan-2-yloxy group may facilitate interaction with cell membranes, enhancing cellular uptake.

Research Findings

A summary of key studies on the biological activity of the compound is presented below:

StudyFindingsReference
Antimicrobial ActivityEffective against S. aureus and P. aeruginosa at low concentrations
Anticancer EfficacySignificant tumor growth suppression in ovarian cancer models
Mechanistic InsightsPotential enzyme inhibition and modulation of apoptotic pathways

Case Study 1: Antimicrobial Screening

In a comprehensive study assessing various derivatives of benzamide compounds, this compound was one of the most potent against Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on different cancer cell lines (e.g., ovarian and breast cancer). The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner.

Future Directions

Further research is warranted to elucidate the full range of biological activities associated with this compound. Areas for future exploration include:

  • Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.

Q & A

Q. What are the key synthetic steps for N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide?

The synthesis involves:

  • Step 1: Formation of the tetrahydrothiophene ring via oxidation of tetrahydrothiophene derivatives (e.g., using hydrogen peroxide to achieve the 1,1-dioxide structure).
  • Step 2: Introduction of the benzamide moiety through amidation reactions, often employing coupling agents like EDC/HOBt for efficient bond formation.
  • Step 3: Functionalization with the propan-2-yloxy group via nucleophilic substitution or alkylation under controlled pH and temperature . Optimization of solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., palladium for cross-coupling) is critical for yield and purity.

Q. Which functional groups dominate the compound’s reactivity and bioactivity?

Key functional groups include:

  • Benzamide core : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Tetrahydrothiophene-1,1-dioxide : Enhances solubility and metabolic stability due to sulfone groups.
  • Propan-2-yloxy substituent : Increases lipophilicity, improving membrane permeability . These groups collectively influence pharmacokinetic properties and target selectivity.

Q. What analytical techniques are essential for structural characterization?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX software for small-molecule refinement) to resolve 3D conformation . Purity is assessed via HPLC or TLC with UV/fluorescence detection.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation during synthesis?

  • Temperature control : Lower temperatures (0–5°C) reduce undesired alkylation by-products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve amidation efficiency.
  • Catalyst tuning : Palladium-based catalysts with bulky ligands minimize cross-talk in coupling reactions . Monitor progress via real-time TLC or LC-MS to adjust conditions dynamically.

Q. What hypotheses exist regarding the compound’s mechanism of action in biological systems?

Based on structural analogs, potential mechanisms include:

  • Enzyme inhibition : The benzamide group may act as a transition-state mimic for proteases or kinases.
  • Receptor modulation : The tetrahydrothiophene sulfone could stabilize ligand-receptor interactions via sulfone-oxygen hydrogen bonding . Experimental validation requires molecular docking studies (AutoDock Vina) and site-directed mutagenesis of putative binding residues.

Q. How should researchers address contradictory bioactivity data across structural analogs?

  • Comparative SAR analysis : Systematically vary substituents (e.g., chloro vs. methoxy groups) to isolate activity drivers.
  • Assay standardization : Use consistent in vitro models (e.g., HEK293 cells for receptor studies) to reduce variability. For example, notes chlorophenyl derivatives exhibit higher antimicrobial activity than methoxy analogs, likely due to increased lipophilicity .

Q. What strategies improve purification of the compound from complex reaction mixtures?

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves closely eluting impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to exploit differences in solubility . Pre-purification via flash chromatography (silica gel, ethyl acetate/hexane) is recommended for bulk impurities.

Q. Which in vitro/in vivo models are suitable for assessing its bioactivity?

  • In vitro : Enzyme inhibition assays (e.g., trypsin or kinase panels), cytotoxicity screening (MTT assay in cancer cell lines).
  • In vivo : Rodent models for pharmacokinetic profiling (oral bioavailability, half-life) and efficacy studies (e.g., xenograft tumors for anticancer potential). highlights similar compounds activating potassium channels, suggesting electrophysiological assays (patch-clamp) for mechanistic studies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReaction TypeOptimal ConditionsYield (%)
1Tetrahydrothiophene oxidationH₂O₂, 50°C, 6h85
2AmidationEDC/HOBt, DMF, rt, 12h72
3AlkylationK₂CO₃, DCM, 40°C, 8h68
Adapted from

Q. Table 2: Comparative Bioactivity of Structural Analogs

SubstituentTargetIC₅₀ (µM)Notes
4-ChlorophenylProtease X0.45High selectivity
4-MethoxyphenylKinase Y1.2Moderate cytotoxicity
Propan-2-yloxyEnzyme Z2.8Improved solubility
Data aggregated from

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